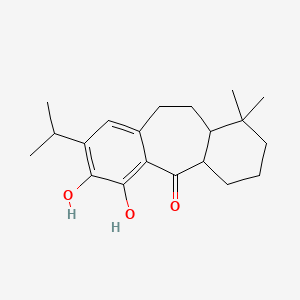
Rosmaridiphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rosmaridiphenol is a natural product found in Salvia rosmarinus and Salvia with data available.
Applications De Recherche Scientifique
Chemical Structure and Antioxidant Properties :
- Muñoz et al. (2012) focused on the correct structure of rosmaridiphenol, emphasizing its role as an antioxidant. They used single-crystal X-ray analysis and other techniques to determine its structure and absolute configuration, highlighting its potential in antioxidant applications (Muñoz et al., 2012).
- Pertino and Schmeda-Hirschmann (2010) also worked on correcting the structure of this compound. Their research reaffirmed the compound's identity, which is crucial for understanding its bioactive properties (Pertino & Schmeda-Hirschmann, 2010).
Synthesis and Pharmaceutical Potential :
- Le et al. (2020) reported on the synthesis of this compound, demonstrating a gold-catalyzed approach. This method has broader implications for synthesizing similar compounds, potentially useful in pharmaceutical applications (Le et al., 2020).
Bioactivity in Traditional Medicine :
- Wu and Wang (2012) explored the pharmacological actions of Salvia miltiorrhiza, which contains this compound derivatives like rosmarinic acid. Their findings suggest these compounds have protective effects on the cardiovascular system, which could be useful in traditional medicine (Wu & Wang, 2012).
Antimicrobial and Antioxidant Activities :
- Moreno et al. (2006) investigated Rosmarinus officinalis extracts, finding a correlation between antioxidant activities and phenolic content, including compounds like this compound. This research highlights the potential of this compound in antimicrobial and antioxidant applications (Moreno et al., 2006).
Anti-inflammatory and Antidepressant Effects :
- Liu et al. (2018) studied the anti-inflammatory effects of phenolic acids, including this compound derivatives, in macrophages. Their research contributes to understanding the potential of these compounds in treating inflammatory diseases (Liu et al., 2018).
- Akkol et al. (2019) found that this compound derivatives like rosmarinic acid exhibit antidepressant effects. This suggests the potential application of these compounds in developing new treatments for depression (Akkol et al., 2019).
Hepatoprotective and Spasmolytic Activities :
- Ielciu et al. (2021) discovered that Rosmarinus officinalis tinctures, containing compounds like this compound, have hepatoprotective activity, suggesting its potential in treating liver-related disorders (Ielciu et al., 2021).
- Ventura-Martínez et al. (2011) studied the spasmolytic activity of Rosmarinus officinalis, in which this compound could play a role. This research supports the traditional use of rosemary in treating spasms (Ventura-Martínez et al., 2011).
Antiplatetet and Skin Protective Effects :
- Zou et al. (2018) found that rosmarinic acid, a derivative of this compound, inhibits ERp57, which is involved in platelet aggregation. This discovery opens avenues for developing antiplatelet agents (Zou et al., 2018).
- Galicka and Sutkowska-Skolimowska (2021) reported that rosmarinic acid can reduce skin alterations induced by chemical sunscreens, indicating its potential in dermatological applications (Galicka & Sutkowska-Skolimowska, 2021).
Propriétés
Numéro CAS |
91729-95-2 |
|---|---|
Formule moléculaire |
C20H28O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
14,15-dihydroxy-7,7-dimethyl-13-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one |
InChI |
InChI=1S/C20H28O3/c1-11(2)14-10-12-7-8-15-13(6-5-9-20(15,3)4)17(21)16(12)19(23)18(14)22/h10-11,13,15,22-23H,5-9H2,1-4H3 |
Clé InChI |
WIEOUDNBMYRSRD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C(C2=O)CCCC3(C)C)O)O |
SMILES canonique |
CC(C)C1=C(C(=C2C(=C1)CCC3C(C2=O)CCCC3(C)C)O)O |
melting_point |
182-184°C |
Description physique |
Solid |
Synonymes |
rosmaridiphenol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




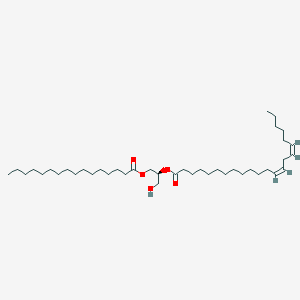
![TG(16:1(9Z)/18:1(9Z)/18:1(9Z))[iso3]](/img/structure/B1240865.png)
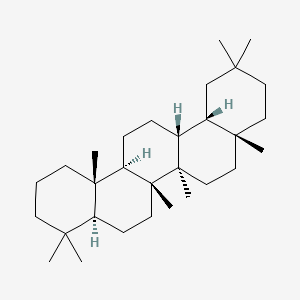
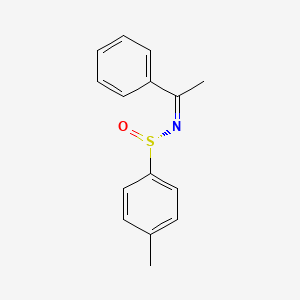
![Disodium;(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240872.png)
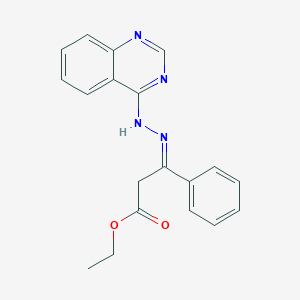
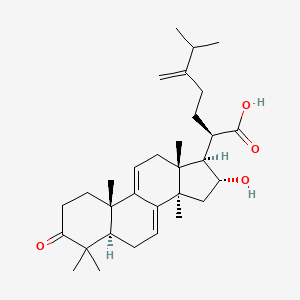
![{5-Aminomethyl-2-[2-((S)-9-chloro-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetylamino]-phenoxy}-acetic acid](/img/structure/B1240878.png)
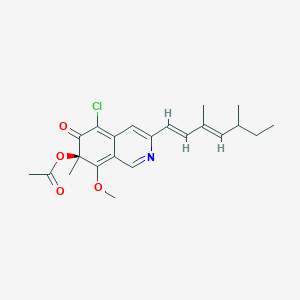
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[(E)-2-[4-(diethylaminomethyl)phenyl]ethenyl]benzamide](/img/structure/B1240881.png)
![8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one](/img/structure/B1240886.png)
![6-[9-[1-formyl-(Z)-ethylidene]-1,6-dihydroxy-10-(3-hydroxypropyl)-6-methyl-(5S,6S)-spiro[4.5]dec-2-yl]-2-(4-methyl-3-pentenyl)-(2Z,4E)-2,4,6-heptatrienyl acetate](/img/structure/B1240887.png)
![(3S,5R,10S,13R,14S,15R,17R)-3-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-15-hydroxy-10,13-dimethyl-4-methylidene-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B1240888.png)